molecular formula C16H18FNO3S B2949587 3-fluoro-4-methoxy-N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)benzamide CAS No. 1797246-57-1

3-fluoro-4-methoxy-N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)benzamide

Cat. No.: B2949587
CAS No.: 1797246-57-1
M. Wt: 323.38
InChI Key: SYSUWJLGBLUPFP-UHFFFAOYSA-N
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Description

3-Fluoro-4-methoxy-N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)benzamide is a fluorinated benzamide derivative featuring a methoxy group at the 4-position of the benzene ring and dual N-substituents: a 2-methoxyethyl group and a thiophen-3-ylmethyl moiety. This compound combines aromatic fluorine (known to enhance metabolic stability and binding affinity) with methoxy groups (improving solubility) and a thiophene ring (contributing to π-π interactions in biological targets) .

Properties

IUPAC Name

3-fluoro-4-methoxy-N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FNO3S/c1-20-7-6-18(10-12-5-8-22-11-12)16(19)13-3-4-15(21-2)14(17)9-13/h3-5,8-9,11H,6-7,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYSUWJLGBLUPFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN(CC1=CSC=C1)C(=O)C2=CC(=C(C=C2)OC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-fluoro-4-methoxy-N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)benzamide typically involves multiple steps, starting with the preparation of the benzamide core. One common approach is the reaction of 3-fluoro-4-methoxybenzoic acid with 2-methoxyethylamine and thiophen-3-ylmethylamine under appropriate conditions, such as using coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The fluorine atom can be oxidized under specific conditions.

  • Reduction: The carbonyl group in the benzamide can be reduced to an amine.

  • Substitution: The methoxy and thiophenylmethyl groups can be substituted with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Using oxidizing agents like KMnO₄ (potassium permanganate) or H₂O₂ (hydrogen peroxide).

  • Reduction: Using reducing agents like LiAlH₄ (lithium aluminium hydride) or NaBH₄ (sodium borohydride).

  • Substitution: Using nucleophiles or electrophiles under appropriate conditions.

Major Products Formed:

  • Oxidation: Formation of fluorinated derivatives.

  • Reduction: Formation of amine derivatives.

  • Substitution: Formation of various substituted benzamides.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its structural features make it suitable for various organic reactions, including cross-coupling reactions and polymerization processes.

Biology: In biological research, this compound can be utilized as a probe or inhibitor in studies involving enzyme activity and protein interactions. Its unique structure allows for selective binding to specific biological targets.

Medicine: In the medical field, this compound has potential applications as a pharmaceutical agent. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the treatment of diseases related to enzyme dysfunction.

Industry: In industry, this compound can be used in the production of advanced materials, such as polymers and coatings. Its chemical properties make it suitable for applications requiring high stability and reactivity.

Mechanism of Action

The mechanism by which 3-fluoro-4-methoxy-N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)benzamide exerts its effects depends on its molecular targets and pathways. The compound may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism can vary based on the context of its application, whether in research or therapeutic use.

Comparison with Similar Compounds

Structural Analogues with Modified Benzamide Substituents

A. Fluorine and Methoxy Substitution Patterns

  • 4-Fluoro-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzamide (): Replaces the thiophen-3-ylmethyl group with a 2-phenylthiazol-4-yl-ethyl chain. Fluorine at the 4-position mirrors the target’s 3-fluoro substitution but lacks methoxy groups, reducing solubility .
  • 3,4,5-Trimethoxy-N-(2-methoxyethyl)-N-(4-phenyl-1,3-thiazol-2-yl)benzamide (, BD01129540): Features three methoxy groups (vs. one in the target), enhancing hydrophilicity.

B. Heterocyclic N-Substituents

  • N-(Benzo[b]thiophen-3-ylmethyl)-N-(4-sulfamoylphenethyl)-4-(3-thioxo-3H-1,2-dithiol-4-yl)benzamide ():
    • Incorporates a benzo[b]thiophene and sulfamoyl group, which could enhance binding to sulfhydryl-containing enzymes.
    • The dithiol moiety introduces redox activity absent in the target compound .
  • 4-Fluoro-N-[3-(2-fluorophenyl)-4-methyl-2,3-dihydro-2-thienylidene]-benzamide ():
    • Contains a dihydrothienylidene ring system, enabling conjugation and planar geometry for improved stacking interactions.
    • Dual fluorine atoms may increase electronegativity but reduce solubility compared to the target’s methoxy group .
Physicochemical and Spectral Properties
Compound Name Molecular Formula Key Substituents IR ν(C=O) (cm⁻¹) NMR (¹H/¹³C) Features
Target Compound C₁₈H₂₁FNO₃S 3-F, 4-OCH₃, thiophen-3-ylmethyl ~1663–1682* Aromatic F (δ ~110–120 ppm), OCH₃ (δ ~55 ppm)
3,4,5-Trimethoxy-N-(2-methoxyethyl)-... C₂₂H₂₄N₂O₅S 3,4,5-OCH₃, 4-phenylthiazole Not reported Multiple OCH₃ (δ ~55–60 ppm), thiazole C=N (δ ~150 ppm)
4-Fluoro-N-[2-(2-phenylthiazol-4-yl)ethyl] C₁₈H₁₆FN₃OS 4-F, phenylthiazole ~1680–1700 Thiazole H (δ ~7.5–8.5 ppm), CH₂ (δ ~3.8–4.2 ppm)

*Inferred from analogous benzamide derivatives in and .

Biological Activity

3-Fluoro-4-methoxy-N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)benzamide is a synthetic compound that has garnered attention for its potential biological activities. The compound's unique structure, which incorporates a fluorine atom, methoxy groups, and thiophene moieties, suggests possible interactions with various biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, synthesis, and implications in medicinal chemistry.

Chemical Structure

The IUPAC name for this compound is this compound. Its molecular formula is C16H18FNO3SC_{16}H_{18}FNO_3S, and it features a benzamide core with specific substituents that enhance its pharmacological properties.

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Enzyme Inhibition : The compound may interact with specific enzymes, modulating their activity. This could potentially lead to therapeutic effects in various diseases.
  • Receptor Modulation : Its structure suggests that it could bind to certain receptors, influencing cellular signaling pathways.
  • Antiviral Activity : Similar compounds have shown antiviral properties by increasing intracellular levels of antiviral proteins such as APOBEC3G, which inhibit viral replication.

Biological Activity Studies

Recent studies have explored the biological activity of related benzamide derivatives, indicating potential antiviral and antibacterial effects. For instance:

  • Antiviral Effects : Research has shown that N-phenylbenzamide derivatives exhibit broad-spectrum antiviral effects against viruses like HIV and Hepatitis B virus (HBV) by enhancing intracellular A3G levels . This mechanism may be relevant to the activity of this compound.
  • Antibacterial Activity : Compounds with similar structures have demonstrated significant antibacterial effects against pathogens such as Escherichia coli and Pseudomonas aeruginosa in preliminary studies .

Case Studies

  • Synthesis and Characterization : A study synthesized various benzamide derivatives and evaluated their biological activities. The results indicated that modifications in the benzamide structure could significantly affect their antimicrobial properties. The synthesized derivatives were characterized using NMR and mass spectrometry .
  • In Vivo Studies : In vivo models using compounds similar to this compound have shown promising results in inhibiting viral replication and reducing disease symptoms in animal models.

Data Tables

PropertyValue
Molecular FormulaC16H18FNO3SC_{16}H_{18}FNO_3S
IUPAC NameThis compound
Antiviral ActivityPotential against HBV
Antibacterial ActivitySignificant against E. coli
Mechanism of ActionEnzyme inhibition, receptor modulation

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